![molecular formula C14H6ClF3N2O3 B2910889 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione CAS No. 338979-23-0](/img/structure/B2910889.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione is a notable compound due to its unique structure and properties As the name suggests, it comprises a pyridine ring substituted with chloro and trifluoromethyl groups, linked to an isoindole-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione involves several steps:
Starting Materials: : The process typically begins with the preparation of the substituted pyridine and isoindole-dione precursors.
Reaction Steps
Pyridine Substitution: : The chloro and trifluoromethyl groups are introduced onto the pyridine ring via halogenation and subsequent functional group transformations.
Coupling Reaction: : The substituted pyridine is then coupled with the isoindole-dione precursor under suitable conditions, often involving the use of a base and an appropriate solvent.
Industrial Production Methods
While detailed industrial methods are proprietary, large-scale production likely mirrors the lab-scale synthetic routes, with optimizations for yield, purity, and cost-efficiency. This could involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione can undergo various reactions:
Oxidation: : This compound can be oxidized under strong oxidative conditions.
Reduction: : Specific reducing agents can target the halogenated pyridine ring or the isoindole-dione structure.
Substitution: : The chloro group, being a good leaving group, can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: : Results in the formation of oxidized derivatives of the pyridine or isoindole-dione moieties.
Reduction: : Leads to reduced forms with diminished or altered functional groups.
Substitution: : Produces a variety of derivatives depending on the nucleophiles used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione is utilized as an intermediate for synthesizing more complex molecules.
Biology
In biological research, it serves as a molecular probe for studying enzyme activities and receptor interactions due to its unique functional groups.
Medicine
Medicinally, it is being investigated for its potential as a drug candidate, particularly in targeting specific pathways related to its structural motifs.
Industry
In industrial applications, this compound can be used in the development of agrochemicals, polymer additives, and specialty chemicals.
Mécanisme D'action
Mechanism by Which the Compound Exerts Its Effects
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione interacts with molecular targets through hydrogen bonding, halogen bonding, and hydrophobic interactions.
Molecular Targets and Pathways Involved
It mainly targets enzymes and receptors with active sites compatible with its structural configuration, influencing pathways involved in cell signaling, metabolic processes, or genetic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione: : A bromo analogue with slightly different reactivity.
2-[3-Chloro-5-(methyl)pyridin-2-yl]oxyisoindole-1,3-dione: : A variant with a methyl group instead of trifluoromethyl, altering its hydrophobicity and reactivity.
Highlighting Its Uniqueness
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione stands out due to the trifluoromethyl group's influence on its electron density and molecular interactions, which can lead to unique biological and chemical properties compared to its analogues.
Exploring the intricacies of this compound underlines its significance and broad utility across various scientific domains. Got anything you’d like to delve deeper into?
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N2O3/c15-10-5-7(14(16,17)18)6-19-11(10)23-20-12(21)8-3-1-2-4-9(8)13(20)22/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJNZODNFXJIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910807.png)
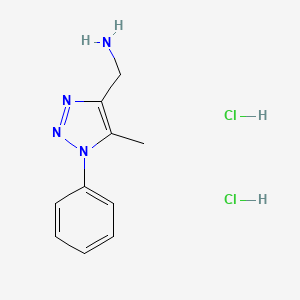
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910810.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea](/img/structure/B2910812.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2910813.png)
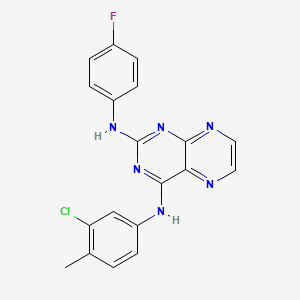
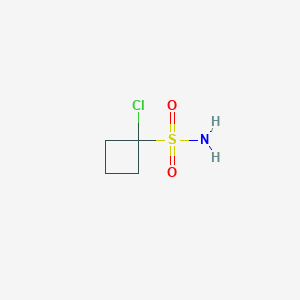
![Methyl 6-acetyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2910818.png)
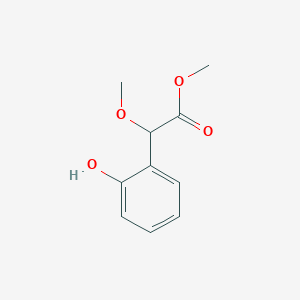
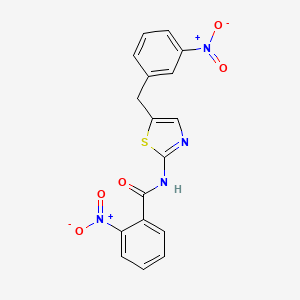
![(5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl) cyclopropane carboxamide](/img/structure/B2910825.png)
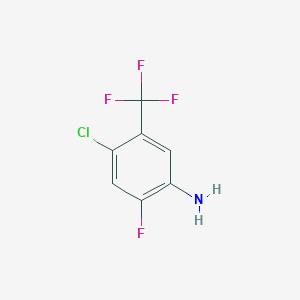
![N-(1-cyanocyclopentyl)-2-[4-[furan-2-ylmethyl(methyl)sulfamoyl]-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B2910829.png)
